molecular formula C7H7N5O4 B14758692 2-(2,4-Dinitrophenyl)guanidine CAS No. 951-66-6

2-(2,4-Dinitrophenyl)guanidine

Cat. No.: B14758692
CAS No.: 951-66-6
M. Wt: 225.16 g/mol
InChI Key: IWJYFEZGFUWRAF-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenyl)guanidine is an organic compound that features a guanidine group attached to a 2,4-dinitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitrophenyl)guanidine typically involves the reaction of 2,4-dinitrochlorobenzene with guanidine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the guanidine attacks the chlorinated aromatic ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

2-(2,4-Dinitrophenyl)guanidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in studies involving protein carbonylation and oxidative stress.

    Medicine: Investigated for its potential therapeutic properties, including its role as a kinase inhibitor.

    Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrophenyl)guanidine involves its interaction with molecular targets through its guanidine and dinitrophenyl groups. The compound can form hydrogen bonds and engage in π-stacking interactions with aromatic systems. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A related compound used in the detection of carbonyl groups in proteins.

    Aminoguanidine: Another guanidine derivative with applications in biochemistry and medicine.

Uniqueness

2-(2,4-Dinitrophenyl)guanidine is unique due to the presence of both guanidine and dinitrophenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

951-66-6

Molecular Formula

C7H7N5O4

Molecular Weight

225.16 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)guanidine

InChI

InChI=1S/C7H7N5O4/c8-7(9)10-5-2-1-4(11(13)14)3-6(5)12(15)16/h1-3H,(H4,8,9,10)

InChI Key

IWJYFEZGFUWRAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N)N

Origin of Product

United States

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